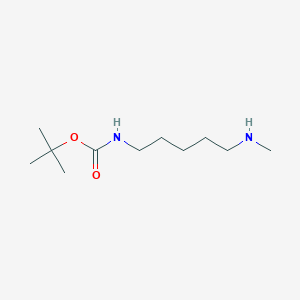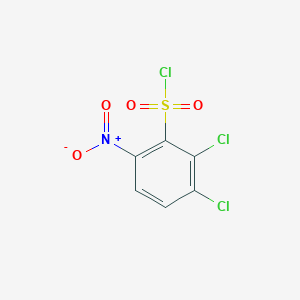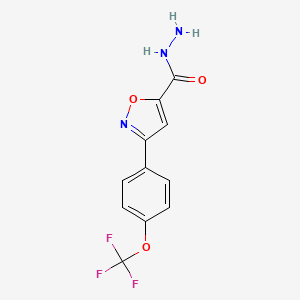
3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide
Overview
Description
“3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to “3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide”, which has a molecular formula of C12H10F3N3O21.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid2. However, the specific synthesis process for “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” is not explicitly provided in the search results. However, it is likely to be similar to the structure of “3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide”, which has a molecular formula of C12H10F3N3O21.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide”. Isoxazole derivatives are commonly found in many commercially available drugs and have significant importance in drug discovery3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” are not explicitly mentioned in the search results. However, a similar compound, “3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide”, has a molecular formula of C12H10F3N3O2 and an average mass of 285.222 Da1.Scientific Research Applications
Synthesis and Antiviral Activity
One significant application of isoxazole derivatives, similar to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, is in the synthesis of compounds with potential antiviral properties. A study detailed the synthesis of a range of pyrazole- and isoxazole-based heterocycles, demonstrating their effectiveness against Herpes simplex virus type 1 (HSV-1). The research highlighted the potential of these compounds, including those related to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, in developing new antiviral medications (Dawood et al., 2011).
Immunosuppressive Properties
Isoxazole derivatives are also researched for their immunosuppressive capabilities. A particular study synthesized a series of isoxazole derivatives and evaluated their effects on human cells' proliferation in vitro. The findings suggest that compounds like 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide could be valuable in developing new immunosuppressive drugs, with one compound showing significant antiproliferative activity and lack of toxicity (Mączyński et al., 2018).
Antimicrobial and Antitubercular Activity
Research on isoxazole derivatives includes their potential as antimicrobial and antitubercular agents. A study synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives and assessed their antimicrobial activities. These compounds, related to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, showed promising results against various bacterial strains and Mycobacterium tuberculosis, indicating their potential in treating bacterial infections and tuberculosis (Shingare et al., 2018).
Antioxidant Properties
The antioxidant capabilities of isoxazole derivatives have also been a subject of scientific research. A study focusing on the synthesis of 1,2,4-triazolyl-isoxazole moieties from carbohydrazides revealed these compounds' significant antioxidant activities. This research suggests that isoxazole derivatives, akin to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, could be useful in developing antioxidant agents, contributing to combating oxidative stress-related diseases (Alshamari et al., 2021).
Safety And Hazards
The safety and hazards of “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” are not explicitly mentioned in the search results. However, compounds with similar structures may have acute toxicity4.
Future Directions
The future directions for “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” are not explicitly mentioned in the search results. However, given the significance of isoxazole derivatives in drug discovery, it is likely that further research and development will continue in this area3.
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)19-7-3-1-6(2-4-7)8-5-9(20-17-8)10(18)16-15/h1-5H,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHVEKUFIMMEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)NN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

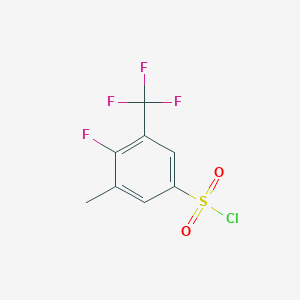

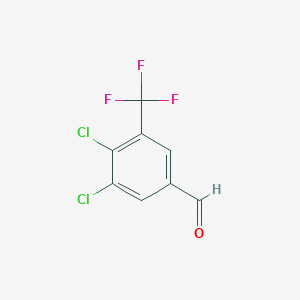
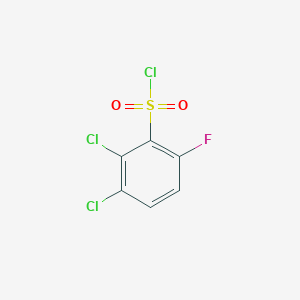
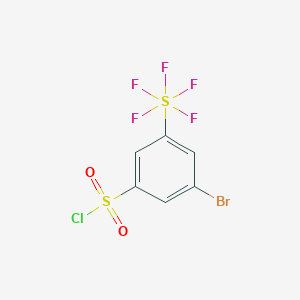
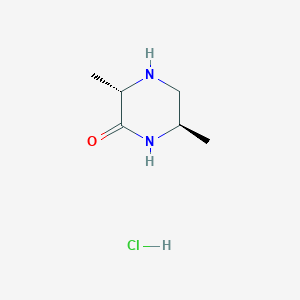

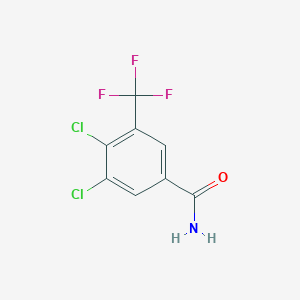
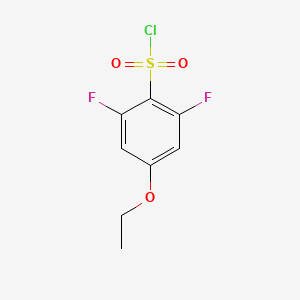

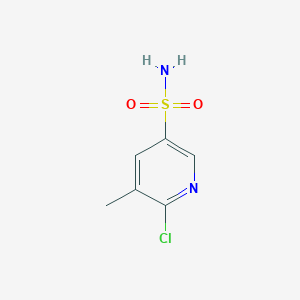
![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)
